molecular formula C25H23NO5 B2768716 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid CAS No. 2413899-69-9

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid

Cat. No.: B2768716
CAS No.: 2413899-69-9
M. Wt: 417.461
InChI Key: JMEWMQSOJVCECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid is a complex organic compound known for its unique structure and versatile applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. The process includes:

    Fmoc Protection: The amino group of the amino acid is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with 4-hydroxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the Fmoc group under basic conditions, typically using piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid is widely used in scientific research due to its versatility:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.

    Medicine: It serves as a building block for drug development and delivery systems.

    Industry: The compound is used in the production of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The compound’s molecular targets include amino acids and peptides, and its pathways involve nucleophilic substitution reactions for deprotection.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asp(OAll)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-allyl-Gly-OH: Similar in structure but with an allyl group.

    Fmoc chloride: Used for Fmoc protection of amino acids.

Uniqueness

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to undergo multiple types of reactions and its role in peptide synthesis make it a valuable compound in scientific research.

Properties

IUPAC Name

4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-16(14-30-18-12-10-17(11-13-18)24(27)28)26-25(29)31-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEWMQSOJVCECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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